![molecular formula C25H30N6O2 B13936698 6-Acetyl-8-cyclopentyl-5-methyl-2-(4-piperazin-1-yl-phenylamino)-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13936698.png)
6-Acetyl-8-cyclopentyl-5-methyl-2-(4-piperazin-1-yl-phenylamino)-8H-pyrido[2,3-d]pyrimidin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Acetyl-8-cyclopentyl-5-methyl-2-(4-piperazin-1-yl-phenylamino)-8H-pyrido[2,3-d]pyrimidin-7-one is a synthetic compound known for its role as a cyclin-dependent kinase (CDK) inhibitor. It is commonly referred to in the context of cancer treatment, particularly for its efficacy in inhibiting the proliferation of cancer cells by targeting specific kinases involved in cell cycle regulation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-8-cyclopentyl-5-methyl-2-(4-piperazin-1-yl-phenylamino)-8H-pyrido[2,3-d]pyrimidin-7-one involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrido[2,3-d]pyrimidine core: This is typically achieved through a cyclization reaction involving appropriate precursors.
Introduction of the acetyl group: This step involves acetylation using acetic anhydride or acetyl chloride under basic conditions.
Attachment of the cyclopentyl group: This is usually done through a substitution reaction using cyclopentyl halides.
Incorporation of the piperazin-1-yl-phenylamino moiety: This step involves nucleophilic substitution reactions to attach the piperazine and phenylamine groups to the core structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The process involves stringent control of reaction conditions, such as temperature, pressure, and pH, to ensure high purity and consistency of the final product .
化学反応の分析
Types of Reactions
6-Acetyl-8-cyclopentyl-5-methyl-2-(4-piperazin-1-yl-phenylamino)-8H-pyrido[2,3-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Both nucleophilic and electrophilic substitution reactions are common, using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deacetylated compounds .
科学的研究の応用
6-Acetyl-8-cyclopentyl-5-methyl-2-(4-piperazin-1-yl-phenylamino)-8H-pyrido[2,3-d]pyrimidin-7-one has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying CDK inhibition and structure-activity relationships.
Biology: Investigated for its effects on cell cycle regulation and apoptosis in cancer cells.
Medicine: Explored as a potential therapeutic agent for treating various cancers, particularly breast cancer.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control
作用機序
The compound exerts its effects by inhibiting cyclin-dependent kinases 4 and 6 (CDK4/6), which are crucial for cell cycle progression from the G1 to S phase. By binding to the ATP-binding site of these kinases, it prevents their activation, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism involves the disruption of the CDK4/6-cyclin D complex, thereby inhibiting the phosphorylation of the retinoblastoma protein (Rb) and blocking cell cycle progression .
類似化合物との比較
Similar Compounds
Palbociclib: Another CDK4/6 inhibitor with a similar structure and mechanism of action.
Ribociclib: Shares the same target kinases but differs in its pharmacokinetic profile.
Abemaciclib: Known for its higher selectivity and different metabolic pathways
Uniqueness
6-Acetyl-8-cyclopentyl-5-methyl-2-(4-piperazin-1-yl-phenylamino)-8H-pyrido[2,3-d]pyrimidin-7-one is unique due to its specific structural modifications that enhance its binding affinity and selectivity for CDK4/6. These modifications contribute to its efficacy and reduced side effects compared to other similar compounds .
特性
分子式 |
C25H30N6O2 |
|---|---|
分子量 |
446.5 g/mol |
IUPAC名 |
6-acetyl-8-cyclopentyl-5-methyl-2-(4-piperazin-1-ylanilino)pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C25H30N6O2/c1-16-21-15-27-25(28-18-7-9-19(10-8-18)30-13-11-26-12-14-30)29-23(21)31(20-5-3-4-6-20)24(33)22(16)17(2)32/h7-10,15,20,26H,3-6,11-14H2,1-2H3,(H,27,28,29) |
InChIキー |
QJWIKMKAGFNAJH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=CC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(Aminosulfonyl)phenyl]quinoline-4-carboxylic acid](/img/structure/B13936620.png)
methanone](/img/structure/B13936628.png)
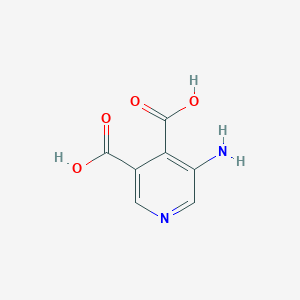
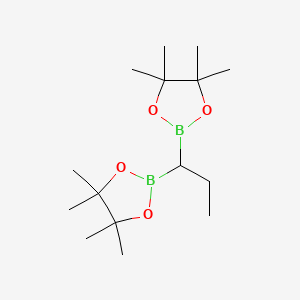

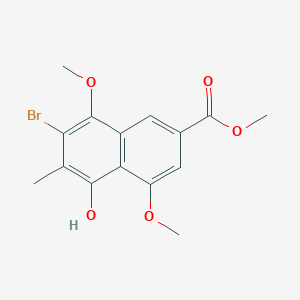

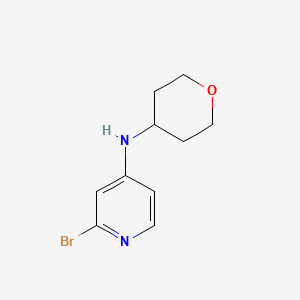
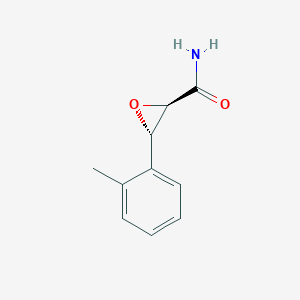
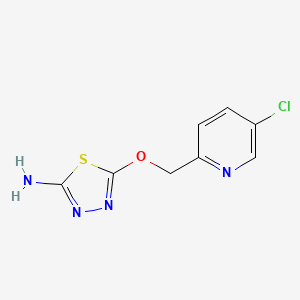

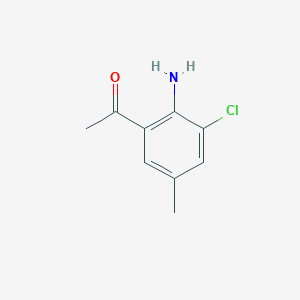
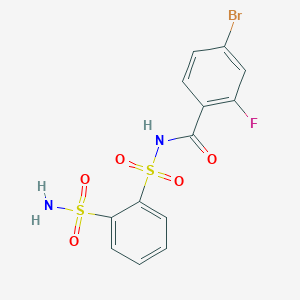
![5-Bromo-2-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13936684.png)
